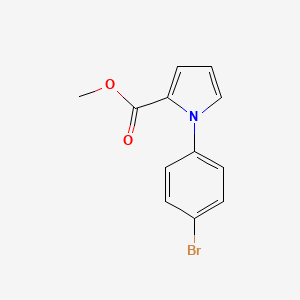

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, also known as MBPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various scientific research fields. MBPC is a derivative of pyrrole, a five-membered heterocyclic aromatic compound, and is composed of a bromophenyl group, a methyl group, and a carboxylate group. MBPC has been studied for its ability to act as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a potential therapeutic agent for various diseases.

Wissenschaftliche Forschungsanwendungen

Inhibition of Glycolic Acid Oxidase

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been studied as inhibitors of glycolic acid oxidase (GAO). Specifically, compounds with large lipophilic 4-substituents have shown to be potent, competitive inhibitors of porcine liver GAO in vitro. In rat liver perfusion studies, these compounds demonstrated concentration-dependent inhibition of glycolate to oxalate conversion. A specific derivative, 4-(4'-bromo[1,1'-biphenyl]-4-yl), was observed to significantly reduce urinary oxalate levels in ethylene glycol-fed rats over a 58-day period (Rooney et al., 1983).

Synthesis of Novel Compounds

Thermal decarbonylation of methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates has led to the synthesis of novel compounds like methyl 3-acyl-9-hydroxy-9-phenyl-9H-pyrazolo[3,2-b][1,3]benzoxazine-2-carboxylates. These compounds' structures were confirmed by X-ray crystallography, and their synthesis mechanism has been investigated through ab initio and DFT calculations (Lisowskaya et al., 2006).

Palladium-Catalyzed Direct Polyarylation

Palladium-catalyzed direct polyarylation of 1-methylpyrrole and 1-phenylpyrrole, including derivatives of methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, has been effective. This process has been used for the selective formation of 2,5-diarylpyrroles and the synthesis of non-symmetrically substituted 2,5-diarylpyrroles, as well as the tetraarylation of 1-methylpyrrole (Zhao et al., 2013).

Bromination of Pyrroles

Methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate derivatives have been used in bromoperoxidase-catalyzed oxidations for the bromination of pyrroles. This technique has been applied to prepare marine natural products under biomimetic conditions, such as methyl 4,5-dibromopyrrole-2-carboxylate and 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).

Suzuki-Type C−C Coupling Catalyst

Bis(oxazolinyl)pyrrole, derived from methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate, has been used as a monoanionic tridentate supporting ligand to synthesize a highly active palladium catalyst for Suzuki-type C−C coupling. This demonstrates its potential in facilitating complex organic synthesis reactions (Mazet & Gade, 2001).

Wirkmechanismus

Biochemical Pathways

It’s worth noting that bromophenyl compounds have been involved in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could potentially hint at some of the biochemical pathways this compound might affect.

Eigenschaften

IUPAC Name |

methyl 1-(4-bromophenyl)pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNWOBVWWUIVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1-(4-bromophenyl)-1H-pyrrole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2821608.png)

![benzyl (2-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2821621.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2821622.png)

![2-(1,3-Benzothiazol-2-yl)-3-{[4-(propan-2-yl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2821625.png)

![2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821629.png)

![(E)-methyl 2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2821630.png)